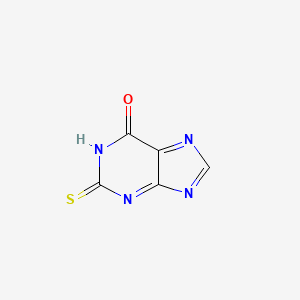

2-Sulfanylidene-6-purinone

Beschreibung

2-Sulfanylidene-6-purinone is a purine derivative characterized by a sulfanylidene (thione) group at the 2-position and a ketone group at the 6-position. This compound belongs to the purine family, which features a bicyclic structure comprising a pyrimidine ring fused to an imidazole ring. The presence of the thione group at position 2 and the oxo group at position 6 distinguishes it from other purine analogs, influencing its electronic properties, solubility, and biological interactions.

Eigenschaften

Molekularformel |

C5H2N4OS |

|---|---|

Molekulargewicht |

166.16 g/mol |

IUPAC-Name |

2-sulfanylidenepurin-6-one |

InChI |

InChI=1S/C5H2N4OS/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H,9,10,11) |

InChI-Schlüssel |

OYHURHQGPZINAB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC2=NC(=S)NC(=O)C2=N1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanylidene-6-purinone typically involves the reaction of purine derivatives with sulfur-containing reagents. One common method is the reaction of 2,6-dichloropurine with thiourea under basic conditions, leading to the formation of 2-Sulfanylidene-6-purinone. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 80-100°C.

Industrial Production Methods: Industrial production of 2-Sulfanylidene-6-purinone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Sulfanylidene-6-purinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfur atom to a thiol group.

Substitution: The hydroxyl group at the 6-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of thiol derivatives.

Substitution: Formation of alkylated or acylated purine derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of 2-sulfanylidene-6-purinone are primarily attributed to its ability to interact with purine-binding proteins and enzymes. Research has demonstrated that derivatives of this compound can exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. For instance, studies have synthesized libraries of 2,6,9-trisubstituted purines, including 2-sulfanylidene-6-purinone, and screened them for their ability to inhibit CDK activity and human leukemic cell growth. Notably, some compounds not only inhibited CDK activity but also induced apoptosis in cancer cells, highlighting their potential as anticancer agents .

Therapeutic Potential

The therapeutic potential of 2-sulfanylidene-6-purinone extends to various medical fields:

- Cancer Treatment : The compound's ability to selectively inhibit tumor cell proliferation positions it as a candidate for developing targeted cancer therapies. Specifically, certain derivatives have shown efficacy against specific types of leukemia by arresting the cell cycle at different phases or inducing apoptosis directly .

- Cardiovascular Applications : Recent studies have indicated that small molecules related to purines can modulate vascular smooth muscle cell (VSMC) migration and proliferation, which are critical factors in vascular diseases such as vein graft failure. The activation of G-protein-coupled receptors by these compounds has been linked to improved outcomes in vascular health .

Case Studies

Several case studies highlight the applications of 2-sulfanylidene-6-purinone in scientific research:

- Inhibition of Cyclin-Dependent Kinases : A study synthesized a series of 2,6,9-trisubstituted purines and evaluated their effects on CDK activity. Some derivatives demonstrated significant inhibition, leading to the identification of a highly potent CDK inhibitor that could serve as a lead compound for drug development targeting various cancers .

- Vascular Smooth Muscle Cell Migration : Research focused on the role of GPR35 in VSMC migration revealed that compounds stimulating this receptor could enhance cell movement and proliferation. This finding suggests potential therapeutic strategies for preventing vein graft failure through modulation of VSMC behavior using purine derivatives .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 2-Sulfanylidene-6-purinone involves its interaction with specific molecular targets. It is known to inhibit enzymes such as phosphodiesterases, which play a role in the hydrolytic inactivation of cyclic AMP and cyclic GMP. By inhibiting these enzymes, the compound can modulate various physiological processes, including respiratory stimulation and cardiac effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of 2-Sulfanylidene-6-purinone becomes evident when compared to analogous purine derivatives. Below is a detailed analysis:

Structural Analogues

6-(2-Methylphenyl)sulfanyl-7H-purine

- Structure : A sulfur atom at position 6 linked to a 2-methylphenyl group.

- Key Differences: The 2-methylphenylsulfanyl substituent enhances lipophilicity compared to the 2-thione group in 2-Sulfanylidene-6-purinone. This difference likely affects membrane permeability and metabolic stability.

- Applications : Used in synthetic intermediates for bioactive molecules .

2-Chloro-N-(2-furanylmethyl)-9H-purin-6-amine

- Structure: A chlorine atom at position 2 and a furfurylamino group at position 5.

- Applications : Investigated as a cytokinin analog in plant growth studies .

6-(2-Isopentenylamino)purine (2iP)

- Structure: An isopentenylamino group at position 6.

- Key Differences: The isopentenyl chain confers hormonal activity, making 2iP a potent cytokinin used in plant tissue culture. In contrast, 2-Sulfanylidene-6-purinone lacks alkyl side chains, limiting its hormonal utility .

2-Amino-6,7-dihydro-3H-purin-6-one

- Structure: An amino group at position 2 and a ketone at position 6.

- Key Differences: The amino group at position 2 enhances hydrogen-bonding interactions, while the dihydro structure reduces aromaticity, affecting solubility and reactivity .

Functional and Application Comparisons

- Medicinal Chemistry: 2-Sulfanylidene-6-purinone’s thione group may act as a hydrogen-bond donor, useful in enzyme inhibition (e.g., xanthine oxidase). In contrast, 6-(2-methylphenyl)sulfanyl-7H-purine’s aromatic substituent may enhance binding to hydrophobic enzyme pockets . 2-Chloro-N-(2-furanylmethyl)-9H-purin-6-amine’s chloro and furfuryl groups are associated with antiviral and anticancer activities, but its toxicity profile requires further study .

- Agrochemicals: 2iP’s cytokinin activity is critical in plant micropropagation, whereas 2-Sulfanylidene-6-purinone lacks analogous hormonal effects due to its electron-withdrawing substituents .

- Solubility and Stability: The thione and oxo groups in 2-Sulfanylidene-6-purinone increase water solubility compared to lipophilic derivatives like 6-(2-methylphenyl)sulfanyl-7H-purine. However, tautomerism (thione ⇌ thiol) may affect stability under physiological conditions .

Biologische Aktivität

Introduction

2-Sulfanylidene-6-purinone, also known as 6-thiopurine or 6-mercaptopurine, is a sulfur-containing derivative of purine. This compound has garnered attention due to its biological activities, particularly in the context of pharmacology and toxicology. It is primarily known for its role as an immunosuppressive agent and its application in the treatment of certain types of leukemia and autoimmune diseases.

Chemical Structure and Properties

The molecular structure of 2-sulfanylidene-6-purinone is characterized by a purine base with a thiol group at the 6-position, which contributes to its reactivity and biological activity. The compound's chemical formula is C5H4N4OS, and it has a molar mass of approximately 172.17 g/mol.

Biological Activity

2-Sulfanylidene-6-purinone exerts its biological effects primarily through the following mechanisms:

- Inhibition of Purine Synthesis : The compound interferes with nucleotide synthesis by inhibiting enzymes involved in the purine salvage pathway, particularly amidophosphoribosyltransferase. This action leads to reduced proliferation of lymphocytes, making it useful in treating conditions like leukemia and autoimmune disorders .

- Immunosuppressive Effects : By inhibiting lymphocyte proliferation, 2-sulfanylidene-6-purinone serves as an immunosuppressant, which is critical in preventing organ rejection during transplantation and in managing autoimmune diseases .

Pharmacological Applications

- Cancer Treatment : It is used as a chemotherapeutic agent in acute lymphoblastic leukemia (ALL) and other malignancies due to its ability to disrupt DNA synthesis in rapidly dividing cells .

- Autoimmune Disorders : The drug is also employed in the treatment of autoimmune conditions such as Crohn's disease and ulcerative colitis, where immune modulation is necessary .

- Transplantation : As an immunosuppressant, it helps prevent graft-versus-host disease (GVHD) in organ transplant patients .

Toxicological Profile

While 2-sulfanylidene-6-purinone is effective therapeutically, it also has a notable side effect profile:

- Hematologic Toxicity : The most significant adverse effects include myelosuppression, leading to increased risk of infections and bleeding due to reduced white blood cell and platelet counts .

- Gastrointestinal Toxicity : Patients may experience nausea, vomiting, and liver function abnormalities during treatment with this compound .

Case Studies

Several studies have documented the efficacy and safety of 2-sulfanylidene-6-purinone:

- Study on Leukemia Treatment : A clinical trial involving pediatric patients with ALL demonstrated that those treated with 2-sulfanylidene-6-purinone had improved remission rates compared to historical controls receiving alternative therapies .

- Autoimmune Disease Management : A retrospective analysis showed that patients with Crohn's disease who were treated with this compound experienced significant reductions in disease activity scores compared to baseline measurements .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism/Effect | Application Area |

|---|---|---|

| Inhibition of Purine Synthesis | Inhibits amidophosphoribosyltransferase | Cancer treatment |

| Immunosuppressive Effects | Reduces lymphocyte proliferation | Autoimmune disorders |

| Hematologic Toxicity | Myelosuppression | Cancer treatment |

| Gastrointestinal Toxicity | Nausea, liver dysfunction | General side effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.